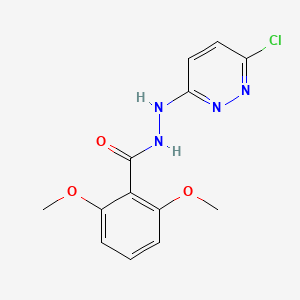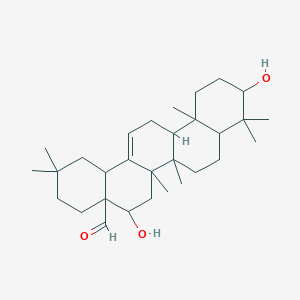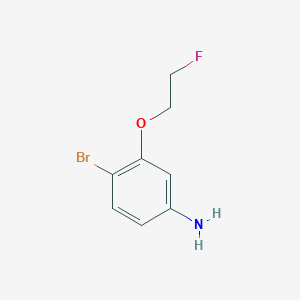
N'1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with two methoxy groups and a hydrazide moiety attached to a chlorinated pyridazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,6-dimethoxybenzoic acid, which can be synthesized through the reaction of 1,3-dimethoxybenzene with carbon dioxide in the presence of a base such as potassium carbonate . The resulting 2,6-dimethoxybenzoic acid is then reacted with hydrazine hydrate to form the hydrazide derivative. Finally, the chlorinated pyridazine ring is introduced through a coupling reaction with 6-chloro-3-pyridazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazide moiety can be reduced to form amines.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the hydrazide moiety can produce primary amines.
Applications De Recherche Scientifique
Benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorinated pyridazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxybenzoic acid: A precursor in the synthesis of the target compound.
6-Chloro-3-pyridazine: Another precursor used in the coupling reaction.
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Uniqueness
The uniqueness of benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both methoxy groups and a chlorinated pyridazine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
223580-47-0 |
|---|---|
Formule moléculaire |
C13H13ClN4O3 |
Poids moléculaire |
308.72 g/mol |
Nom IUPAC |
N'-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzohydrazide |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-8-4-3-5-9(21-2)12(8)13(19)18-17-11-7-6-10(14)15-16-11/h3-7H,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
LZFTZAIRPWEKPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)NNC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)



![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)

![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)
